4-Bromo-1-methylpiperidine
Overview
Description
4-Bromo-1-methylpiperidine is an organic compound with the chemical formula C6H12BrN. It features a piperidine ring substituted with a bromine atom and a methyl group. This compound is typically a colorless to light yellow liquid with a melting point of approximately -30°C to -20°C and a boiling point of about 141°C to 145°C . It has poor solubility in water but is soluble in most organic solvents .
Scientific Research Applications
4-Bromo-1-methylpiperidine is primarily used in the field of organic synthesis. It serves as an intermediate in the synthesis of various compounds, including:
Pharmaceuticals: It is used in the synthesis of drugs and active pharmaceutical ingredients.
Pesticides: It serves as a precursor in the production of certain pesticides.
Safety and Hazards
4-Bromo-1-methylpiperidine is an organic bromine compound that may cause irritation to the skin, eyes, respiratory system, and digestive system . Users should wear appropriate protective measures, such as gloves, protective glasses, and masks . In case of accidental contact, rinse immediately with plenty of water and seek medical help .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-methylpiperidine can be synthesized through several methods:
Reaction of N-methylpiperidine with bromoalkanes: This method involves the alkylation of N-methylpiperidine with a bromoalkane under suitable conditions.
Reduction of this compound ketone: This method involves the reduction of this compound ketone using a reducing agent such as phosphite.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is usually stored in sealed containers under dry conditions at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include reduced forms of the compound, such as 1-methylpiperidine derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methylpiperidine involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or compound synthesized from this compound .
Comparison with Similar Compounds
4-Bromo-1-methylpiperidine: C6H12BrN
4-Bromo-N-methylpiperidine: C6H12BrN
N-Methyl-4-bromopiperidine: C6H12BrN
Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in certain synthetic applications, particularly in the synthesis of pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
4-bromo-1-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVQEDKZPFGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467978 | |
Record name | 4-bromo-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76444-51-4 | |
Record name | 4-bromo-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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